Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide
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Overview
Description
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is a chemical compound known for its unique structure and properties. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. The addition of methoxy groups at the 3 and 5 positions, along with an isopropylhydrazide group, gives this compound distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.
Hydrazide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to its corresponding hydrazide by reacting with isopropylhydrazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and improve yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted benzoic acids, and methoxy-substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic Acid: Lacks the isopropylhydrazide group but shares the methoxy substitutions.
2-Isopropylhydrazine: Contains the hydrazine group but lacks the aromatic benzoic acid structure.
Uniqueness
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is unique due to the combination of methoxy and isopropylhydrazide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
100311-37-3 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13-14-12(15)9-5-10(16-3)7-11(6-9)17-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
ZGPGUXAQJIMHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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